N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
描述
属性
IUPAC Name |
1,6-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-13-24-18(16-11-23-27(2)20(16)25-13)26-14-7-9-28(10-8-14)19-15-5-3-4-6-17(15)21-12-22-19/h11-12,14H,3-10H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRKIYVLYGALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3) and hexamethyldisilazane (HMDS) to facilitate heterocyclization.
Introduction of the piperidin-4-amine moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., chloro or bromo) on the pyrazolo[3,4-d]pyrimidine core with piperidin-4-amine.
Attachment of the tetrahydroquinazolinyl group: This can be achieved through a coupling reaction using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to meet industrial demands .
化学反应分析
Types of Reactions
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
科学研究应用
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine has several scientific research applications:
作用机制
The mechanism of action of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine involves the inhibition of specific enzymes and pathways:
相似化合物的比较
Comparison with Similar Compounds
A systematic comparison is provided below, focusing on structural analogs, biological activity, and synthesis complexity.
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Findings:
Substituent Impact on Activity :
- Methyl groups (e.g., 1,6-dimethyl in the target compound) improve metabolic stability compared to chloro or methoxy substituents .
- The tetrahydroquinazoline-piperidine moiety in the target compound may confer selectivity for kinases over unrelated targets, as seen in ’s quinazoline-based inhibitors .
Synthetic Challenges :
- The target compound requires multi-step coupling (e.g., Buchwald–Hartwig amination) to merge the pyrazolo[3,4-d]pyrimidine and tetrahydroquinazoline units, similar to methods in .
- Simpler analogs (e.g., ’s N-benzyl derivative) are synthesized via direct alkylation or amination, reducing yield losses .
Biological Performance: Antibacterial pyrazolo[3,4-d]pyrimidines (e.g., ’s compound 11) show MIC values as low as 8 µg/mL against S. aureus, but the target compound’s bulky tetrahydroquinazoline group may limit bacterial membrane penetration . Thienopyrimidine hybrids () exhibit potent anticancer activity, suggesting that the target compound’s tetrahydroquinazoline could be optimized for similar applications .
生物活性
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Chemical Formula: C16H22N6
Molecular Weight: 306.39 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine often exhibit inhibitory effects on specific kinases involved in cancer proliferation and survival pathways.
Key Mechanisms:
- EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) activity. For instance, a related pyrazolo[3,4-d]pyrimidine derivative displayed IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by modulating the BAX/Bcl-2 ratio and affecting cell cycle progression .
- Kinase Inhibition : It may function as a kinase inhibitor through competitive binding at ATP sites due to structural similarities with ATP .
Biological Activity Data
A summary of the biological activity data for this compound is presented in the table below:
| Activity | Target | IC50 (µM) | Notes |
|---|---|---|---|
| EGFR Inhibition | Wild-type EGFR | 0.016 | Highly potent inhibitor |
| Mutant EGFR (T790M) | 0.236 | Significant resistance against mutations | |
| Apoptotic Induction | A549 Cancer Cells | - | Induces apoptosis via BAX/Bcl-2 modulation |
| Cell Cycle Arrest | A549 Cancer Cells | - | Arrests at S and G2/M phases |
Case Studies
Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anti-Cancer Activity : A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and assessed their anti-proliferative effects on A549 lung cancer cells. The most potent compound demonstrated significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .
- In Vivo Efficacy : Another research highlighted the efficacy of a related compound in vivo in xenograft models of cancer. The compound significantly reduced tumor size and improved survival rates compared to controls .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the pyrazolo[3,4-d]pyrimidine scaffold could enhance potency against EGFR and selectivity towards cancer cells while minimizing effects on normal cells .
常见问题
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR resolve regiochemistry (e.g., pyrazolo-pyrimidine vs. tetrahydroquinazoline moieties). Key signals include methyl groups at δ 2.1–2.5 ppm and aromatic protons at δ 7.0–8.9 ppm .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ions (e.g., [M+H]⁺ at m/z 215) and detects impurities .
- HPLC : Reverse-phase chromatography (C18 column) with UV detection ensures purity >95% .
How should researchers address discrepancies in spectroscopic data between synthesized batches?
Q. Advanced Research Focus
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methyl groups in the pyrazolo-pyrimidine core .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track unexpected byproducts during heterocycle formation .
- Benchmarking : Compare experimental IR spectra (e.g., NH stretches at 3298 cm⁻¹) with reference data from NIST Chemistry WebBook .
What storage conditions ensure long-term stability of this compound?
Q. Basic Research Focus
- Temperature : Store at –20°C in airtight containers to prevent degradation of amine and pyrimidine groups .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of labile bonds (e.g., piperidin-4-amine linkages).
- Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., oxidized quinazoline derivatives) .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Advanced Research Focus
- Systematic Substitution : Modify the 1,6-dimethyl group on the pyrazolo-pyrimidine ring to assess steric effects, or introduce electron-withdrawing groups (e.g., –NO₂) on the tetrahydroquinazoline moiety to study electronic influences .
- Biological Assays : Pair synthetic analogs with kinase inhibition assays (e.g., JAK2 or EGFR targets) to correlate structural features with activity .
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding modes in protein active sites, guiding rational design .
What methodologies resolve challenges in scaling up the synthesis for preclinical studies?
Q. Advanced Research Focus
- Continuous Flow Chemistry : Replace batch reactions with flow systems to improve heat/mass transfer during exothermic steps (e.g., cyclization) .
- Membrane Separation : Employ nanofiltration or reverse osmosis to concentrate intermediates, reducing solvent waste .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
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